molecular formula C14H12F3N7 B6448761 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549048-76-0

3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448761
CAS No.: 2549048-76-0
M. Wt: 335.29 g/mol
InChI Key: JOZHRLUYOGPWNL-UHFFFAOYSA-N
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Description

3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine ring and a pyrazine-2-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-(trifluoromethyl)pyrimidine with piperazine under controlled conditions to form an intermediate, which is then reacted with pyrazine-2-carbonitrile to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or pyrazine rings.

    Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N7/c15-14(16,17)11-1-2-21-13(22-11)24-7-5-23(6-8-24)12-10(9-18)19-3-4-20-12/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHRLUYOGPWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2C#N)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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